molecular formula C14H14ClF3O2 B8174668 (E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate

(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate

Cat. No.: B8174668
M. Wt: 306.71 g/mol
InChI Key: IJHIKGXOIFIOQQ-FNORWQNLSA-N
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Description

(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a trifluoromethyl group on the phenyl ring

Properties

IUPAC Name

tert-butyl (E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(8-11(9)15)14(16,17)18/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHIKGXOIFIOQQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate typically involves the reaction of tert-butyl acrylate with 2-chloro-4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the acrylate group can undergo polymerization or other addition reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl acrylate: Lacks the chloro and trifluoromethyl substituents, making it less reactive in certain contexts.

    2-chloro-4-(trifluoromethyl)benzaldehyde: Contains the chloro and trifluoromethyl groups but lacks the acrylate ester functionality.

    tert-butyl 3-phenylacrylate: Similar structure but without the chloro and trifluoromethyl substituents.

Uniqueness

(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to similar compounds without these substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate
Reactant of Route 2
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(E)-tert-butyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate

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